

# Application Note: Determination of Thiamethoxam by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Thiamethoxam	
Cat. No.:	B8817583	Get Quote

#### Introduction

**Thiamethoxam** is a broad-spectrum, systemic neonicotinoid insecticide used to control a variety of pests in agriculture. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Thiamethoxam**.

#### **Principle**

This method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection to separate and quantify **Thiamethoxam**. The sample is extracted and cleaned up to remove interfering matrix components. The prepared sample is then injected into the HPLC system. **Thiamethoxam** is separated on a C18 or C8 analytical column using an isocratic mobile phase of acetonitrile and water. A UV detector set at an appropriate wavelength is used for detection and quantification against an external standard.

### Method Validation Summary

The described method has been validated for linearity, precision, accuracy, and sensitivity. The validation parameters demonstrate the method's suitability for the routine analysis of **Thiamethoxam** in various matrices.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for the HPLC analysis of **Thiamethoxam**.

Table 1: Chromatographic Conditions and Performance

Parameter	Value
HPLC Column	Luna C8 (250mm x 4.6mm, 5μm) or equivalent C18
Mobile Phase	Methanol:Water (60:40 v/v) or Acetonitrile:Water (60:40 v/v)
Flow Rate	0.6 - 0.8 mL/min
Injection Volume	20 μL
Detector	UV-Vis or Diode Array Detector (DAD)
Detection Wavelength	254 nm[1][2]
Column Temperature	25 °C[1][2]
Retention Time	Approx. 2.6 - 4.05 min[1][3]

Table 2: Method Validation Parameters

Result	Reference
4 - 64 μg/mL[1]	[1]
> 0.999[1]	[1]
0.119 μg/mL[1][2]	[1][2]
0.399 μg/mL[1][2]	[1][2]
82 - 97%	[4]
< 2.0%	[1]
	4 - 64 μg/mL[1]  > 0.999[1]  0.119 μg/mL[1][2]  0.399 μg/mL[1][2]  82 - 97%



# **Experimental Protocols**

- 1. Preparation of Standard Solutions
- Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of Thiamethoxam reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 4, 8, 16, 32, 64 μg/mL) by serially diluting the stock standard solution with the mobile phase.[1] These solutions are used to construct the calibration curve.
- 2. Sample Preparation (General Procedure for Solid Samples)

This protocol is a general guideline. Specific matrices may require optimization.

- Extraction:
  - Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
  - Add 15 mL of acetonitrile (with 1% acetic acid for some matrices like tomato).
  - Vortex or shake vigorously for 5 minutes.
  - For QuEChERS-based methods, add appropriate salts (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium chloride), shake vigorously for 1 minute, and centrifuge at 3000 rpm for 10 minutes.[3]
- Clean-up (if necessary):
  - Take an aliquot of the supernatant for clean-up using dispersive solid-phase extraction (d-SPE) or a suitable SPE cartridge (e.g., C18).
- Final Preparation:
  - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.



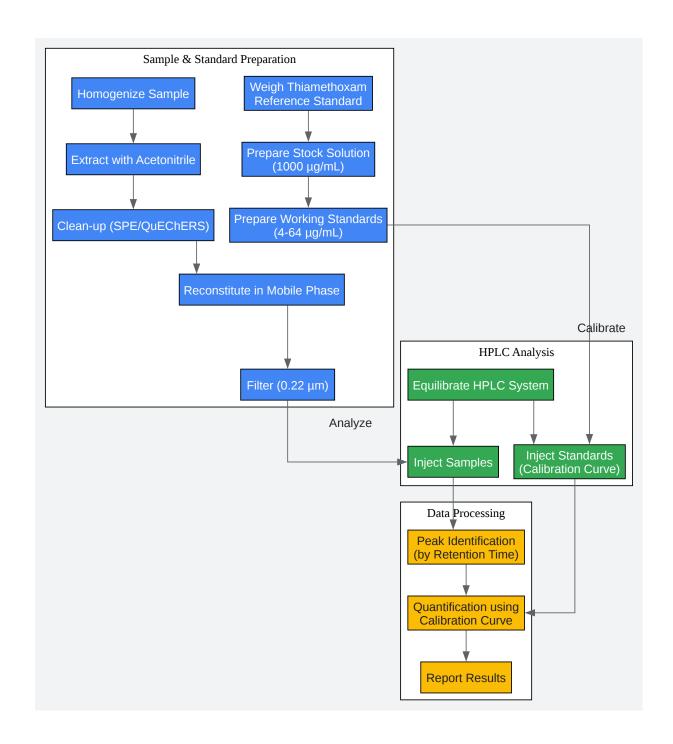
 $\circ$  Filter the reconstituted sample through a 0.22  $\mu m$  syringe filter into an HPLC vial prior to injection.[1]

## 3. HPLC Analysis

- Set up the HPLC system according to the conditions specified in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify the **Thiamethoxam** peak in the sample chromatograms by comparing the retention time with that of the standard.
- Quantify the amount of **Thiamethoxam** in the samples using the calibration curve.

# **Visualizations**





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Caption: Experimental workflow for **Thiamethoxam** detection by HPLC.



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